molecular formula C9H7ClF3NO4S B14491758 2,2,2-Trifluoroethyl (4-chlorobenzene-1-sulfonyl)carbamate CAS No. 63924-40-3

2,2,2-Trifluoroethyl (4-chlorobenzene-1-sulfonyl)carbamate

Cat. No.: B14491758
CAS No.: 63924-40-3
M. Wt: 317.67 g/mol
InChI Key: XFVWSBIATUWJCL-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl (4-chlorobenzene-1-sulfonyl)carbamate is an organic compound that features a trifluoroethyl group, a chlorobenzene ring, and a sulfonylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl (4-chlorobenzene-1-sulfonyl)carbamate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2,2,2-trifluoroethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

4-chlorobenzenesulfonyl chloride+2,2,2-trifluoroethanoltriethylamine2,2,2-Trifluoroethyl (4-chlorobenzene-1-sulfonyl)carbamate+HCl\text{4-chlorobenzenesulfonyl chloride} + \text{2,2,2-trifluoroethanol} \xrightarrow{\text{triethylamine}} \text{this compound} + \text{HCl} 4-chlorobenzenesulfonyl chloride+2,2,2-trifluoroethanoltriethylamine​2,2,2-Trifluoroethyl (4-chlorobenzene-1-sulfonyl)carbamate+HCl

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl (4-chlorobenzene-1-sulfonyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.

    Oxidation and Reduction: The trifluoroethyl group can be involved in oxidation-reduction reactions under appropriate conditions.

    Hydrolysis: The carbamate moiety can be hydrolyzed in the presence of acids or bases to yield the corresponding amine and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve mild temperatures and solvents like dichloromethane.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Hydrolysis: Acidic or basic aqueous solutions can facilitate the hydrolysis of the carbamate group.

Major Products

    Substitution: Products include substituted sulfonylcarbamates.

    Oxidation: Products may include oxidized derivatives of the trifluoroethyl group.

    Hydrolysis: Products include the corresponding amine and alcohol.

Scientific Research Applications

2,2,2-Trifluoroethyl (4-chlorobenzene-1-sulfonyl)carbamate has several scientific research applications:

    Biology: Potential use in the study of enzyme inhibition and protein modification due to its reactive sulfonyl group.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl (4-chlorobenzene-1-sulfonyl)carbamate involves its interaction with nucleophilic sites in biological molecules. The sulfonyl group can form covalent bonds with amino acid residues in proteins, leading to enzyme inhibition or modification of protein function. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoroethyl (4-methylbenzene-1-sulfonyl)carbamate
  • 2,2,2-Trifluoroethyl (4-nitrobenzene-1-sulfonyl)carbamate
  • 2,2,2-Trifluoroethyl (4-bromobenzene-1-sulfonyl)carbamate

Uniqueness

2,2,2-Trifluoroethyl (4-chlorobenzene-1-sulfonyl)carbamate is unique due to the presence of the chlorine atom on the benzene ring, which can influence its reactivity and interaction with biological targets. The trifluoroethyl group also imparts distinct chemical properties, such as increased stability and lipophilicity, compared to similar compounds.

Properties

CAS No.

63924-40-3

Molecular Formula

C9H7ClF3NO4S

Molecular Weight

317.67 g/mol

IUPAC Name

2,2,2-trifluoroethyl N-(4-chlorophenyl)sulfonylcarbamate

InChI

InChI=1S/C9H7ClF3NO4S/c10-6-1-3-7(4-2-6)19(16,17)14-8(15)18-5-9(11,12)13/h1-4H,5H2,(H,14,15)

InChI Key

XFVWSBIATUWJCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC(=O)OCC(F)(F)F)Cl

Origin of Product

United States

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